molecular formula C18H14BrNO4 B4536119 5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B4536119
M. Wt: 388.2 g/mol
InChI Key: QFYCNQUZBYEZNU-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and methyl groups, along with a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of 2-methoxy-3-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide linkage through a condensation reaction with 2-oxo-2H-chromen-6-ylamine under acidic conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide.

    Reduction: Formation of 5-bromo-2-methoxy-3-methyl-N-(2-hydroxy-2H-chromen-6-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The chromen-2-one moiety may play a role in binding to specific enzymes or receptors, leading to modulation of their activity. The bromine and methoxy groups could also contribute to the compound’s overall bioactivity by influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
  • 5-bromo-2-methoxy-3-methyl-N-(2-hydroxy-2H-chromen-6-yl)benzamide
  • 5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-4-yl)benzamide

Uniqueness

5-bromo-2-methoxy-3-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the chromen-2-one moiety distinguishes it from other benzamide derivatives, potentially offering unique interactions with biological targets and novel applications in various fields .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4/c1-10-7-12(19)9-14(17(10)23-2)18(22)20-13-4-5-15-11(8-13)3-6-16(21)24-15/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYCNQUZBYEZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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